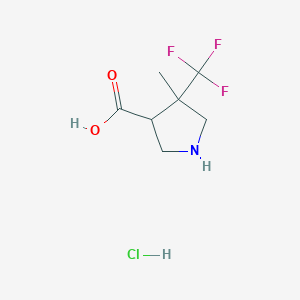
1,1,4,4-Tetramethoxy-but-2-ene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,1,4,4-Tetramethoxy-2-butene is an organic compound with the molecular formula C8H16O4. It is a colorless liquid that is stable under normal conditions and has low volatility and toxicity . This compound is often used as an intermediate in organic synthesis and has various applications in different fields.
準備方法
Synthetic Routes and Reaction Conditions
One of the methods for synthesizing 1,1,4,4-Tetramethoxy-2-butene involves the reaction of chloroacetaldehyde dimethyl acetal with triphenylphosphine to generate acetaldehyde dimethyl acetal phosphine salt. This intermediate is then reacted with glyoxal monoacetal to produce 1,1,4,4-Tetramethoxy-2-butene . This method is efficient, environmentally friendly, and simple to operate.
Another method involves reacting 2,5-dimethoxydihydrofuran with methanol in the presence of solid catalysts having acidic centers . This process is advantageous as it avoids the use of bromine, which is expensive and highly corrosive.
Industrial Production Methods
In industrial settings, the production of 1,1,4,4-Tetramethoxy-2-butene can be scaled up using the aforementioned methods. The use of solid catalysts and environmentally friendly reagents makes the process suitable for large-scale production.
化学反応の分析
Types of Reactions
1,1,4,4-Tetramethoxy-2-butene undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form different products depending on the reagents and conditions used.
Reduction: Reduction reactions can convert it into other useful intermediates.
Substitution: It can undergo substitution reactions where one or more methoxy groups are replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in the reactions of 1,1,4,4-Tetramethoxy-2-butene include oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride. The reactions are typically carried out under controlled temperatures and pressures to ensure high yields and selectivity.
Major Products Formed
The major products formed from the reactions of 1,1,4,4-Tetramethoxy-2-butene depend on the type of reaction and the reagents used. For example, oxidation can lead to the formation of aldehydes or carboxylic acids, while reduction can produce alcohols.
科学的研究の応用
1,1,4,4-Tetramethoxy-2-butene has several applications in scientific research:
Biology: Its derivatives are studied for their potential biological activities.
Medicine: Research is ongoing to explore its potential use in pharmaceuticals.
Industry: It is used in the production of dyes and other industrial chemicals.
作用機序
The mechanism of action of 1,1,4,4-Tetramethoxy-2-butene involves its interaction with various molecular targets and pathways. The compound can act as a precursor to other reactive intermediates, which then participate in further chemical reactions. The specific pathways and targets depend on the context in which the compound is used.
類似化合物との比較
Similar Compounds
1,1,4,4-Tetramethoxy-2-butene (trans): This is a stereoisomer of the compound with similar properties and applications.
1,1,4,4-Tetramethyl-2-tetrazene: This compound is used as an energetic material and has applications in aerospace and munitions manufacturing.
Uniqueness
1,1,4,4-Tetramethoxy-2-butene is unique due to its stability, low toxicity, and versatility as an intermediate in organic synthesis. Its ability to undergo various chemical reactions and form different products makes it valuable in research and industrial applications.
特性
CAS番号 |
5370-08-1 |
|---|---|
分子式 |
C8H16O4 |
分子量 |
176.21 g/mol |
IUPAC名 |
1,1,4,4-tetramethoxybut-2-ene |
InChI |
InChI=1S/C8H16O4/c1-9-7(10-2)5-6-8(11-3)12-4/h5-8H,1-4H3 |
InChIキー |
ZFGVCDSFRAMNMT-UHFFFAOYSA-N |
異性体SMILES |
COC(/C=C\C(OC)OC)OC |
正規SMILES |
COC(C=CC(OC)OC)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Tert-butyl 3-fluoro-4-{[1-(4-methoxyphenyl)ethyl]carbamoyl}piperidine-1-carboxylate](/img/structure/B12444994.png)

![2-(4-methyl-1-oxophthalazin-2(1H)-yl)-N-[5-(4-methylphenyl)benzimidazo[2,1-a]phthalazin-10-yl]acetamide](/img/structure/B12445019.png)
![2-[2,4-bis(2-methylbutan-2-yl)phenoxy]-N-{2-hydroxy-4-[(2,2,3,3-tetrafluoropropanoyl)amino]phenyl}butanamide](/img/structure/B12445029.png)

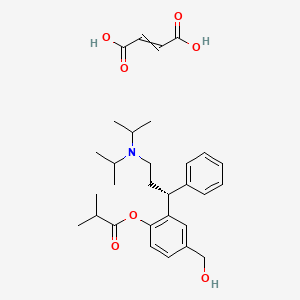

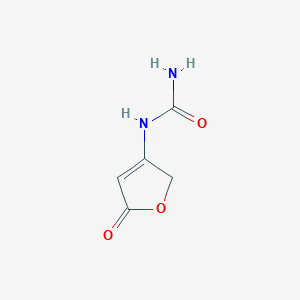
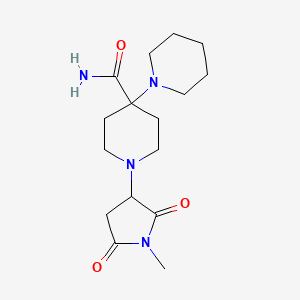

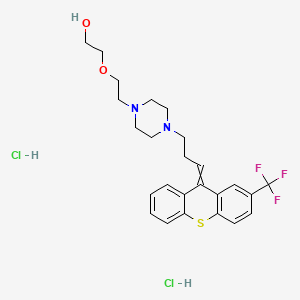
![3,4-Bis{[(2-bromophenyl)carbonyl]amino}benzoic acid](/img/structure/B12445075.png)
![2-(1,3-dioxoisoindol-2-yl)-5-[2-(1,3-dioxoisoindol-2-yl)-1,3-dioxoisoindol-5-yl]isoindole-1,3-dione](/img/structure/B12445077.png)
